molecular formula C16H12BrNO B12282048 2-(2-Bromo-5-methoxyphenyl)quinoline

2-(2-Bromo-5-methoxyphenyl)quinoline

Cat. No.: B12282048
M. Wt: 314.18 g/mol
InChI Key: QGTKAXLVUTYSIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromo-5-methoxyphenyl)quinoline is a chemical compound with a quinoline backbone substituted with a bromo and methoxy group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-5-methoxyphenyl)quinoline typically involves the bromination of 2-methoxyphenylquinoline. One common method includes the use of bromine under the catalysis of iron powder . The reaction conditions often involve refluxing the reactants in a suitable solvent such as acetic acid or ethanol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-5-methoxyphenyl)quinoline can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles in the presence of a suitable catalyst.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and catalysts like palladium or copper.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinolines, while oxidation and reduction reactions can lead to quinoline derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-5-methoxyphenyl)quinoline involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromo-5-methoxyphenyl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C16H12BrNO

Molecular Weight

314.18 g/mol

IUPAC Name

2-(2-bromo-5-methoxyphenyl)quinoline

InChI

InChI=1S/C16H12BrNO/c1-19-12-7-8-14(17)13(10-12)16-9-6-11-4-2-3-5-15(11)18-16/h2-10H,1H3

InChI Key

QGTKAXLVUTYSIP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Br)C2=NC3=CC=CC=C3C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.